An In-depth Technical Guide to 2,7-Dichloro-4-nitro-9H-fluoren-9-one: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 2,7-Dichloro-4-nitro-9H-fluoren-9-one: Structure, Properties, and Synthetic Considerations
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,7-Dichloro-4-nitro-9H-fluoren-9-one, a specialized organic compound. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust predictive profile. We will delve into its chemical structure, molecular weight, and anticipated properties, alongside a proposed synthetic pathway. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar substituted fluorenones in medicinal chemistry and materials science.
Molecular Architecture and Foundational Properties
2,7-Dichloro-4-nitro-9H-fluoren-9-one is a derivative of 9-fluorenone, characterized by a tricyclic aromatic core. The key functionalizations are two chlorine atoms at the 2 and 7 positions and a nitro group at the 4 position. The presence of these substituents is expected to significantly influence the molecule's electronic properties, reactivity, and biological activity.
The core structure, 2,7-dichloro-9-fluorenone, is a known compound with the molecular formula C₁₃H₆Cl₂O.[1] The addition of a nitro group (NO₂) at the 4-position results in the molecular formula C₁₃H₅Cl₂NO₃.
Table 1: Calculated and Predicted Physicochemical Properties
| Property | Value | Source/Basis |
| Molecular Formula | C₁₃H₅Cl₂NO₃ | Calculation |
| Molecular Weight | 294.09 g/mol | Calculation |
| Monoisotopic Mass | 292.95959 Da | Calculation |
| Appearance | Predicted to be a yellow to orange solid | Analogy to nitro-aromatic compounds |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and acetone | General solubility of similar compounds |
| XLogP3 | ~4.5-5.0 | Prediction based on analogs |
The molecular weight is calculated based on the atomic masses of its constituent elements. The physical appearance and solubility are predicted based on the properties of related nitro-aromatic and chlorinated compounds.
Structural Elucidation
The chemical structure of 2,7-Dichloro-4-nitro-9H-fluoren-9-one is depicted below. The fluorenone core provides a rigid, planar scaffold, while the chloro and nitro substituents introduce significant electronic and steric features.
Caption: Chemical structure of 2,7-Dichloro-4-nitro-9H-fluoren-9-one.
Proposed Synthesis Pathway
The proposed synthesis involves two main steps:
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Oxidation: The starting material, 2,7-dichlorofluorene, is oxidized to 2,7-dichloro-9-fluorenone.
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Nitration: The resulting 2,7-dichloro-9-fluorenone undergoes electrophilic aromatic substitution to introduce a nitro group at the 4-position.
Caption: Proposed two-step synthesis of 2,7-Dichloro-4-nitro-9H-fluoren-9-one.
Experimental Protocol: A Generalized Approach
Step 1: Synthesis of 2,7-Dichloro-9-fluorenone from 2,7-Dichlorofluorene
A common method for the synthesis of 2,7-dichlorofluorene involves the chlorination of fluorene using an agent like sulfuryl chloride in glacial acetic acid.[2] The subsequent oxidation to the ketone can be achieved through various methods, including aerobic oxidation.
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Preparation of 2,7-Dichlorofluorene:
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Dissolve fluorene in glacial acetic acid.
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Slowly add sulfuryl chloride to the solution while maintaining a controlled temperature.
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After the addition is complete, allow the reaction to proceed for a specified time.
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The product, 2,7-dichlorofluorene, can be isolated by filtration and purified by recrystallization.[2]
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Oxidation to 2,7-Dichloro-9-fluorenone:
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The synthesized 2,7-dichlorofluorene is subjected to aerobic oxidation. This can often be achieved by heating the compound in the presence of air or a suitable oxidizing agent.
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Step 2: Nitration of 2,7-Dichloro-9-fluorenone
The nitration of the fluorenone core is a well-established electrophilic aromatic substitution. The regioselectivity of the nitration is directed by the existing substituents. The ketone group is deactivating, directing incoming electrophiles to the meta positions (4 and 5). The chlorine atoms are also deactivating but are ortho, para-directing. The position of nitration will be a result of the combined directing effects.
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Reaction Setup:
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To a cooled solution of concentrated sulfuric acid, add 2,7-dichloro-9-fluorenone in portions.
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Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
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Nitration:
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Slowly add the nitrating mixture to the solution of 2,7-dichloro-9-fluorenone, maintaining a low temperature to control the reaction rate and prevent over-nitration.
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After the addition, allow the reaction to stir at a controlled temperature for a period to ensure completion.
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Work-up and Purification:
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Pour the reaction mixture over crushed ice to precipitate the crude product.
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Collect the solid by filtration and wash with water until the filtrate is neutral.
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The crude 2,7-Dichloro-4-nitro-9H-fluoren-9-one can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
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Reactivity and Potential Applications
The chemical reactivity of 2,7-Dichloro-4-nitro-9H-fluoren-9-one is largely dictated by its functional groups.
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The Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution.[3] The nitro group itself can be reduced to an amino group, which opens up a wide range of further chemical transformations and is a key step in the synthesis of many biologically active compounds.
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The Ketone Group: The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol or conversion to a hydrazone.
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The Dichloro-Substituted Fluorene Core: The chlorinated fluorene scaffold is a common feature in molecules with interesting biological activities, including potential as anticancer and antimicrobial agents. For instance, derivatives of 2,7-dichloro-9H-fluorene have been investigated for these properties.
The combination of these features suggests that 2,7-Dichloro-4-nitro-9H-fluoren-9-one could be a valuable intermediate in the synthesis of novel therapeutic agents. The fluorenone core is found in a number of biologically active molecules, and the specific substitution pattern of this compound could lead to unique pharmacological profiles.
Safety and Handling
As a nitro-aromatic compound, 2,7-Dichloro-4-nitro-9H-fluoren-9-one should be handled with care. Many nitro compounds are toxic and can be absorbed through the skin.[3] The chlorinated nature of the molecule also warrants caution. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
For the related compound, 2,7-dichloro-9-fluorenone, the GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Similar hazards should be anticipated for its nitrated derivative.
Conclusion
While 2,7-Dichloro-4-nitro-9H-fluoren-9-one is not a widely characterized compound, its structure suggests significant potential as a building block in medicinal chemistry and materials science. This guide provides a foundational understanding of its predicted properties and a plausible synthetic route based on established chemical principles and data from closely related analogs. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this intriguing molecule.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80527, 2,7-Dichloro-9-fluorenone. Retrieved from [Link].
- Google Patents (2015). CN105001044A - Synthesis method of 2,7-dichlorofluorene.
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Wikipedia contributors (2023). Nitro compound. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
